![molecular formula C4H5ClN2 B3434396 2-chloro-5-methyl-1H-imidazole CAS No. 909086-61-9](/img/structure/B3434396.png)
2-chloro-5-methyl-1H-imidazole
Overview
Description
2-Chloro-5-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorine atom at the second position and a methyl group at the fifth position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Mechanism of Action
Target of Action
2-Chloro-5-methyl-1H-imidazole is a derivative of imidazole, a heterocyclic compound that is a key component in various functional molecules Imidazole derivatives are known to interact with a diverse range of targets, including enzymes, receptors, and other proteins, depending on their specific substitutions .
Mode of Action
For instance, some imidazoles act as ligands in coordination chemistry , while others participate in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . The specific interactions of this compound with its targets would depend on the nature of the targets and the biochemical context.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their versatile chemical structure . The impact on these pathways and their downstream effects would depend on the specific targets of this compound.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
For instance, some imidazole synthesis processes can be run under solvent-free conditions , suggesting that the reaction environment can significantly influence the properties of the resulting imidazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of 2,4,5-tribromo-1-hydroxymethylimidazole with thionyl chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, dehydration, and chlorination, followed by purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the substituents on the ring.
Cyclization Reactions: It can form more complex heterocyclic structures through cyclization reactions with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, thionyl chloride for chlorination, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazoles, while oxidation reactions may produce imidazole N-oxides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Properties
Research indicates that imidazole derivatives, including 2-chloro-5-methyl-1H-imidazole, have shown promising antimicrobial and antiviral activities. For instance, studies have demonstrated that compounds derived from imidazole can inhibit the growth of various pathogens, including bacteria and viruses. The mechanism often involves the disruption of cellular processes through enzyme inhibition or interference with nucleic acid synthesis .
Cancer Research
Imidazole derivatives are being investigated for their potential as anticancer agents. A study highlighted that certain imidazole-based compounds exhibit significant cytotoxic effects against cancer cell lines, suggesting their potential in cancer therapy . The structure-activity relationship (SAR) studies have identified key modifications that enhance their anticancer efficacy.
Agricultural Applications
Fungicides and Herbicides
this compound has been evaluated for its fungicidal properties against various phytopathogenic fungi. Molecular docking studies suggest that this compound may interact effectively with fungal enzymes, inhibiting their activity and thus controlling fungal infections in crops . Additionally, its role as an herbicide is being explored due to its ability to disrupt plant growth mechanisms.
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals, where it acts as a building block for various chemical reactions. Its unique chloromethyl group allows for further derivatization, making it a valuable asset in synthetic organic chemistry.
Table 1: Antimicrobial Activity of Imidazole Derivatives
Compound Name | Activity | Target Organism | Reference |
---|---|---|---|
This compound | Moderate | E. coli | |
1-(3-Chlorophenyl)-2-methylimidazole | High | S. aureus | |
2-(4-Methoxyphenyl)-1H-imidazole | Low | C. albicans |
Table 2: Anticancer Activity of Selected Imidazoles
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methylimidazole: Similar in structure but with a methyl group at the first position instead of the fifth.
5-Chloro-1-methylimidazole: Similar but with the chlorine atom at the fifth position and a methyl group at the first position.
2,4-Dichloro-1H-imidazole: Contains two chlorine atoms at the second and fourth positions.
Uniqueness
2-Chloro-5-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups at specific positions on the imidazole ring can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
2-Chloro-5-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family, characterized by its unique substitution pattern. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and applications in research and medicine.
This compound has a molecular formula of C4H5ClN2 and a molecular weight of approximately 118.55 g/mol. The presence of chlorine and methyl groups at specific positions on the imidazole ring significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. A study found that halogenated imidazoles exhibited strong inhibitory effects on lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in RAW 264.7 cells, indicating anti-inflammatory properties .
- Antimicrobial Activity : Imidazole derivatives are known for their antimicrobial effects. Research indicates that compounds with similar structures exhibit activity against various pathogens, although specific data on this compound's antimicrobial efficacy remains limited.
Biological Activities
The compound exhibits a broad spectrum of biological activities:
- Antibacterial and Antifungal : Similar imidazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
- Anti-inflammatory : As mentioned, the inhibition of COX enzymes suggests potential use in treating inflammatory diseases .
- Antitumor : Some studies indicate that imidazole derivatives may possess cytotoxic properties against cancer cell lines, although specific studies on this compound are needed for conclusive evidence .
Case Studies
Recent research has highlighted the potential applications of this compound:
- Inhibition of PGE2 Production : A study synthesized various halogenated imidazoles and assessed their inhibitory effects on PGE2 production. Among them, certain derivatives showed IC50 values as low as 3.3 nM, suggesting potent anti-inflammatory activity .
- Synthesis and Activity Evaluation : Another study focused on synthesizing related imidazole compounds and evaluating their antimicrobial activities. While some derivatives exhibited no significant activity against tested pathogens, the structural modifications provided insights into enhancing bioactivity through further research .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound | Antibacterial Activity | Antifungal Activity | Anti-inflammatory Activity | Antitumor Activity |
---|---|---|---|---|
This compound | Limited | Limited | Yes | Potential |
4-Chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole | Strong | Moderate | Yes | Yes |
2,4-Dichloro-1H-imidazole | Moderate | Yes | Yes | Variable |
Properties
IUPAC Name |
2-chloro-5-methyl-1H-imidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITMUOODICYTRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909086-61-9 | |
Record name | 2-chloro-5-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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